molecular formula C6H9NO4 B1593644 2,5-Pyrrolidinedicarboxylic acid CAS No. 72000-65-8

2,5-Pyrrolidinedicarboxylic acid

Cat. No.: B1593644
CAS No.: 72000-65-8
M. Wt: 159.14 g/mol
InChI Key: ZKXSPYPKBXRBNP-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedicarboxylic acid (CAS 72000-65-8) is a pyrrolidine-based dicarboxylic acid with the molecular formula C₆H₉NO₄ and a molecular weight of 159.14 g/mol . This compound serves as a valuable chiral building block and intermediate in organic synthesis, pharmaceutical research, and the development of fine chemicals. Its structure, featuring two carboxylic acid groups on a saturated pyrrolidine ring, makes it a versatile precursor for constructing more complex molecules, including those with specific stereochemistry such as the (2S,5S) isomer . Researchers utilize this compound in the synthesis of various derivatives and as a key raw material in the development of active pharmaceutical ingredients (APIs) . Its physical properties include a high melting point of approximately 268 °C and a calculated density of 1.5 g/cm³ . As a handling precaution, it may cause skin and eye irritation. This product is intended for research applications and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolidine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXSPYPKBXRBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90330328
Record name 2,5-pyrrolidinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72000-65-8
Record name 2,5-pyrrolidinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications in Advanced Organic Synthesis and Catalysis

2,5-Pyrrolidinedicarboxylic Acid as a Chiral Building Block

The C₂-symmetrical nature of 2,5-disubstituted pyrrolidines, such as this compound, makes them highly sought-after scaffolds in both metal- and organocatalysis, as well as in medicinal chemistry. nih.gov The defined stereochemistry at the 2 and 5 positions provides a rigid and predictable framework for the synthesis of complex molecular architectures.

Modular Synthesis of Complex Organic Molecules with Defined Chirality

The concept of modular synthesis, where complex molecules are assembled from simpler, pre-functionalized units, is a cornerstone of modern organic chemistry. nih.govrsc.org this compound is an exemplary chiral building block within this paradigm. nih.gov Its two carboxylic acid groups offer convenient handles for elaboration, allowing for the stepwise and controlled introduction of various functional groups and molecular fragments. This modular approach facilitates the creation of diverse libraries of compounds with specific, predetermined chirality, which is crucial for applications in drug discovery and materials science. nih.gov The rigid pyrrolidine (B122466) core effectively translates its stereochemical information to the newly formed parts of the molecule, ensuring high levels of stereocontrol throughout the synthetic sequence.

Incorporation into Peptides and Proteins for Specific Conformational Properties

The incorporation of non-natural amino acids into peptides and proteins is a powerful strategy for modulating their structure and function. This compound, as a constrained di-amino acid analogue, can be integrated into peptide chains to induce specific conformational preferences. nih.gov The cyclic nature of the pyrrolidine ring restricts the torsional angles of the peptide backbone, leading to the formation of well-defined secondary structures such as β-turns and helices. This conformational control is of paramount importance in the design of peptidomimetics, which are compounds that mimic the structure and biological activity of natural peptides but often exhibit enhanced stability and oral bioavailability. nih.gov By strategically placing this compound units within a peptide sequence, researchers can engineer molecules with tailored shapes, enabling them to interact with biological targets with high specificity and affinity. rsc.org

Enantioselective Catalysis and Chiral Auxiliary Applications

The application of 2,5-disubstituted pyrrolidines extends beyond their role as mere structural components; they are also pivotal in the field of enantioselective catalysis. nih.gov Derivatives of this compound can function as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical outcome of a reaction, or as the core of chiral organocatalysts.

Asymmetric Organocatalysis in Stereoselective Transformations

Asymmetric organocatalysis, a field that has seen explosive growth since the early 2000s, often relies on chiral pyrrolidine-based catalysts. nih.govresearchgate.netmdpi.comnih.gov These small organic molecules can effectively catalyze a wide range of chemical transformations in a highly enantioselective manner, avoiding the use of often toxic and expensive metal catalysts. nih.gov Derivatives of this compound have been successfully employed as organocatalysts in various stereoselective reactions. The pyrrolidine nitrogen can form an enamine or iminium ion intermediate with the substrate, while the carboxylic acid groups, or other functional groups introduced at these positions, can provide additional stereodirecting interactions through hydrogen bonding or steric hindrance. This dual activation mode is a key principle in many organocatalytic systems, leading to high levels of stereocontrol. beilstein-journals.org

Catalysis in Mannich and Aldol (B89426) Reactions

The Mannich and Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. masterorganicchemistry.com The development of catalytic, asymmetric versions of these reactions has been a major focus of research. Pyrrolidine-based organocatalysts, including those derived from this compound, have proven to be highly effective in this context. nih.govacs.orgnih.gov For instance, in the Mannich reaction, a pyrrolidine catalyst can activate a ketone or aldehyde donor to form an enamine, which then adds to an imine acceptor. The chiral environment provided by the catalyst directs the approach of the electrophile, resulting in the formation of one enantiomer of the product in excess. acs.orgnih.gov Similarly, in the Aldol reaction, these catalysts can facilitate the enantioselective addition of a ketone enolate to an aldehyde. nih.govnih.govdntb.gov.ua The efficiency and selectivity of these reactions can often be tuned by modifying the substituents on the pyrrolidine ring.

ReactionCatalyst TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
anti-Mannich Reaction(3R,5R)-5-methyl-3-pyrrolidinecarboxylic acidup to 99:1up to >99% acs.org
anti-Mannich Reaction(R)-3-pyrrolidinecarboxylic acidup to >99:1up to 99% acs.orgnih.gov
Aldol ReactionProline tetrazole derivative-- nih.govdntb.gov.ua
Michael Addition5-pyrrolidin-2-yltetrazole-- researchgate.net

Application in Asymmetric Aza Diels-Alder Reactions

The aza-Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing six-membered rings, which are common motifs in natural products and pharmaceuticals. rsc.org The development of asymmetric variants of this reaction is of great interest. Chiral 2-pyrrolidinecarboxylic acid derivatives have been utilized as organocatalysts in the direct asymmetric aza-Diels-Alder reaction. researchgate.net For example, a chiral ionic liquid based on 2-pyrrolidinecarboxylic acid has been shown to effectively catalyze the reaction between cyclic α,β-unsaturated ketones and imines, affording the corresponding cycloadducts in high yields with excellent diastereoselectivities and enantioselectivities. researchgate.net The catalytic system could also be recycled and reused multiple times without a significant loss of activity, highlighting the practical advantages of this approach. researchgate.net

ReactionCatalystYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Aza Diels-AlderChiral 2-pyrrolidinecarboxylic acid ionic liquidup to 93%>99/1>99% researchgate.net

This compound and its derivatives have firmly established themselves as indispensable tools in the arsenal (B13267) of the modern organic chemist. Their utility as chiral building blocks enables the modular and stereocontrolled synthesis of complex molecules, while their application in enantioselective catalysis provides access to a wide range of stereochemically defined products through efficient and environmentally benign methods. The continued exploration of the chemistry of this compound is poised to lead to the development of new and innovative synthetic strategies for the creation of novel medicines, materials, and other valuable chemical entities.

Coordination Chemistry and Metal-Ligand Complexes

Ligand Properties in Transition Metal Complexation

There is a notable absence of published studies detailing the coordination of this compound with various transition metals. Consequently, information regarding its typical coordination modes (e.g., bidentate, tridentate, bridging), the stereochemistry of the resulting metal complexes, and the electronic effects of the pyrrolidine ring on the metallic center is not available. Research on analogous dicarboxylic acids suggests that the carboxylate groups would be the primary binding sites, potentially leading to the formation of monomeric, oligomeric, or polymeric structures depending on the metal ion and reaction conditions. The chirality of the ligand (cis- or trans-isomers) would be expected to play a crucial role in the geometry of the resulting complexes, but specific examples and structural data for this compound are not found in the literature.

Formation of Lanthanide Coordination Polymers

The synthesis and structural characterization of coordination polymers formed between this compound and lanthanide ions have not been described in detail in scientific journals. While related aromatic dicarboxylic acids are well-known linkers for creating lanthanide-based metal-organic frameworks (MOFs) with interesting luminescent or magnetic properties, similar research involving the saturated, chiral pyrrolidine backbone of this compound is not apparent. The flexibility and chirality of this ligand could theoretically lead to novel network topologies and properties, but experimental evidence and detailed research findings are currently lacking.

Catalytic Enhancements through Metal Complexation

The potential for catalytic enhancement through the complexation of this compound with metal ions remains an unexplored area of research. While many chiral pyrrolidine derivatives are known to be effective organocatalysts, and metal complexes of other dicarboxylic acids are used in various catalytic transformations, there are no specific studies demonstrating the catalytic activity of metal complexes derived from this compound. Research into how the coordination of this ligand to a metal center might influence the catalytic activity for specific organic reactions, such as asymmetric synthesis, has not been published. Therefore, no data tables with research findings on this topic can be provided.

Biological and Biochemical Research Applications of 2,5 Pyrrolidinedicarboxylic Acid and Its Derivatives

Investigation of Roles in Biological Systems and Metabolic Pathways

Interactions with Enzymatic Systems and Specific Molecular Targets

2,5-Pyrrolidinedicarboxylic acid and its analogs interact with various enzymatic systems and molecular targets, demonstrating their significance in biochemical research. A notable interaction is with glutamate (B1630785) transporters and receptors. For instance, L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC), a related compound, has been shown to reverse plasma membrane glutamate transporters, leading to an increase in extracellular glutamate levels. nih.gov This elevation in glutamate can subsequently stimulate postsynaptic glutamate receptors. nih.gov Research indicates that this process is dependent on calcium and sodium-channel activation, highlighting a complex feedback loop within the basal ganglia where initial glutamate release triggers further release from corticostriatal and thalamostriatal afferents. nih.gov

Derivatives of pyrrolidine-2,5-dione have been identified as ligands for neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov This interaction is a plausible mechanism for their observed anticonvulsant activities. nih.gov Furthermore, specific derivatives have shown inhibitory effects on enzymes like D-dopachrome tautomerase (D-DT). nih.gov For example, 2,5-pyridinedicarboxylic acid is a highly selective inhibitor of D-DT, effectively blocking its activation of the cell surface receptor CD74. nih.gov This selectivity is attributed to previously unrecognized differences between the active sites of D-DT and the related macrophage migration inhibitory factor (MIF). nih.gov

The table below summarizes the interactions of this compound and its derivatives with various molecular targets.

Compound/DerivativeMolecular TargetObserved Effect
L-trans-pyrrolidine-2,4-dicarboxylic acidPlasma membrane glutamate transportersReversal of transporters, leading to increased extracellular glutamate. nih.gov
Pyrrolidine-2,5-dione derivativesNeuronal voltage-sensitive sodium channelsInhibition, contributing to anticonvulsant activity. nih.govmdpi.com
Pyrrolidine-2,5-dione derivativesL-type calcium channelsInhibition, contributing to anticonvulsant activity. nih.govmdpi.com
2,5-Pyridinedicarboxylic acidD-dopachrome tautomerase (D-DT)Selective inhibition, blocking activation of CD74. nih.gov

Role as a Precursor in the Biosynthesis of Biologically Active Compounds

This compound serves as a crucial precursor in the biosynthesis of various biologically active compounds. One of the most significant roles is in the formation of pyrrolidone carboxylic acid (PCA) from glutamic acid. nih.gov Studies in mouse epidermis have shown that the incorporation of glutamic acid into PCA involves protein synthesis, rather than a direct conversion. nih.gov This process leads to the accumulation of PCA in the stratum corneum. nih.gov

The pyrrolidine (B122466) ring structure is a common scaffold in numerous natural products and pharmaceuticals. nih.gov For example, the pyrrolidine moiety is present in drugs like Telaprevir, an antiviral agent, and Ramipril, an ACE inhibitor. nih.gov While not directly synthesized from this compound in all commercial productions, the natural biosynthetic pathways of many pyrrolidine-containing secondary metabolites hint at precursors with a similar cyclic amino acid structure. nih.gov The synthesis of complex molecules often involves intermediates that can be conceptually traced back to simpler building blocks like this compound. The versatility of the pyrrolidine scaffold allows for the synthesis of a wide range of compounds with diverse biological activities. organic-chemistry.org

The following table outlines some biologically active compounds that contain the pyrrolidine ring, for which this compound can be considered a conceptual or direct precursor in biosynthetic pathways.

Biologically Active CompoundClassBiosynthetic Implication
Pyrrolidone Carboxylic Acid (PCA)HumectantFormed from glutamic acid, involving protein synthesis. nih.gov
TelaprevirAntiviralContains a pyrrolidine moiety. nih.gov
RamiprilACE InhibitorContains a pyrrolidine moiety. nih.gov

Mechanisms of Enzyme Activity Modulation

This compound and its derivatives modulate enzyme activity through several mechanisms, primarily competitive and non-competitive inhibition. As analogs of glutamate, many pyrrolidine dicarboxylic acids can act as competitive antagonists at glutamate receptors. nih.gov This is exemplified by the action of L-trans-PDC, which, by increasing extracellular glutamate, indirectly leads to the activation and subsequent modulation of glutamate receptor activity. nih.gov

In the case of D-dopachrome tautomerase, 2,5-pyridinedicarboxylic acid acts as a direct inhibitor. nih.gov Crystallographic studies have revealed that it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its catalytic activity. nih.gov This binding is highly specific, leading to a significant selectivity for D-DT over the structurally similar MIF. nih.gov

Another mechanism of enzyme modulation is observed with 5-carboxyvanillate decarboxylase, where a substrate analog, 5-nitrovanillate, induces a significant distortion of its nitro-substituent upon binding to the enzyme's active site. nih.gov This distortion is a key part of the catalytic mechanism, and compounds that can mimic this binding but cannot be turned over act as inhibitors. nih.gov The regulation of enzyme activity can also be complex, involving allosteric regulation and post-translational modifications, as seen with phosphoenolpyruvate (B93156) carboxykinases. nih.gov

The table below details the mechanisms of enzyme activity modulation by this compound and related compounds.

ModulatorEnzyme/ReceptorMechanism of Modulation
L-trans-pyrrolidine-2,4-dicarboxylic acidGlutamate ReceptorsIndirect activation via increased extracellular glutamate. nih.gov
2,5-Pyridinedicarboxylic acidD-dopachrome tautomerase (D-DT)Direct competitive inhibition by binding to the active site. nih.gov
5-Nitrovanillate (analog)5-Carboxyvanillate decarboxylaseInduces substrate distortion upon binding, acting as an inhibitor. nih.gov

Derivatives in Medicinal Chemistry and Therapeutic Development

Exploration of Therapeutic Potential in Various Disease Models

Derivatives of this compound have been extensively explored for their therapeutic potential in a range of disease models, particularly in the fields of neurology and oncology. The pyrrolidine-2,5-dione scaffold is a key structural feature in many compounds with potent anticonvulsant properties. nih.gov These derivatives have shown broad-spectrum activity in animal models of seizures, including the maximal electroshock (MES) test and the 6 Hz seizure model. nih.govmdpi.com Some hybrid compounds incorporating this scaffold have demonstrated more potent and wider anticonvulsant efficacy than established antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. nih.gov

Beyond epilepsy, these derivatives have also shown promise in models of neuropathic pain and inflammation. nih.govmdpi.com For instance, certain amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid exhibited significant antinociceptive effects in the formalin test and the oxaliplatin-induced neuropathic pain model. nih.gov The therapeutic potential of pyrrolidine-containing compounds extends to neurodegenerative diseases like Alzheimer's and Parkinson's disease, where targeting enzymes such as caspases and Tau kinases is a key strategy. nih.govnih.gov Sphingolipid metabolism, which involves pyrrolidine-like structures, is also implicated in the pathogenesis of these disorders. mdpi.com

In oncology, 5-oxopyrrolidine derivatives have been synthesized and evaluated for their anticancer activity. nih.gov Certain derivatives bearing azole and hydrazone moieties have demonstrated potent activity against A549 lung cancer cells. nih.gov The pyrrolidine ring is also a component of approved anticancer drugs like Sunitinib, a tyrosine kinase inhibitor. nih.gov

The following table summarizes the therapeutic potential of this compound derivatives in various disease models.

Derivative ClassDisease ModelObserved Therapeutic Effect
Pyrrolidine-2,5-dione derivativesEpilepsy (MES, 6 Hz seizure models)Potent anticonvulsant activity. nih.govmdpi.com
Amides of 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acidNeuropathic Pain (formalin, oxaliplatin (B1677828) models)Significant antinociceptive and antiallodynic effects. nih.gov
5-Oxopyrrolidine derivatives with azole/hydrazone moietiesLung Cancer (A549 cells)Potent anticancer activity. nih.gov
Pyrrolidine-containing compoundsNeurodegenerative DiseasesPotential to modulate key enzymes and pathways. nih.govnih.gov

Design and Synthesis of Novel Pharmacological Agents

The design and synthesis of novel pharmacological agents based on the this compound scaffold is an active area of research. The versatility of the pyrrolidine ring allows for a wide range of chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. organic-chemistry.org A common strategy is molecular hybridization, where the pyrrolidine-2,5-dione core is combined with structural fragments of known drugs to create new chemical entities with enhanced or novel activities. mdpi.comnih.gov

For example, a series of hybrid compounds were designed by merging the pyrrolidine-2,5-dione structure with fragments of antiepileptic drugs, resulting in molecules with a broad spectrum of anticonvulsant activity. nih.gov The synthesis of these compounds often involves coupling reactions to introduce various substituents at the N-1 and C-3 positions of the pyrrolidine ring. mdpi.commdpi.com The choice of substituents is guided by structure-activity relationship (SAR) studies, which have shown that factors like the type of linker and the nature of the terminal amine group can significantly influence biological activity. mdpi.com

Fragment-based drug design (FBDD) is another powerful approach used to develop novel inhibitors targeting specific enzymes. nih.gov This method involves screening a library of small molecular fragments to identify those that bind to the target, which are then elaborated or linked together to create more potent lead compounds. nih.gov The synthesis of pyrrolidine derivatives can be achieved through various chemical routes, including N-heterocyclization of primary amines with diols and copper-catalyzed intramolecular amination of C-H bonds. organic-chemistry.org

The table below provides an overview of strategies for the design and synthesis of novel pharmacological agents based on the this compound scaffold.

Design StrategySynthetic ApproachExample Application
Molecular HybridizationCoupling reactions to combine pharmacophores.Development of broad-spectrum anticonvulsants. mdpi.comnih.gov
Structure-Activity Relationship (SAR) StudiesSystematic modification of substituents and linkers.Optimization of anticonvulsant and antinociceptive activity. mdpi.com
Fragment-Based Drug Design (FBDD)Screening and elaboration of small molecular fragments.Discovery of novel enzyme inhibitors. nih.gov
Novel Synthetic RoutesN-heterocyclization, C-H amination.Efficient construction of the pyrrolidine ring. organic-chemistry.org

Potential for Advanced Drug Delivery Systems

The unique structural characteristics of this compound (2,5-PDA) and its related compounds, such as pyrrolidine-2,5-diones, make them promising scaffolds for the development of sophisticated drug delivery systems. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, offers a non-planar, sp3-hybridized structure that allows for extensive three-dimensional exploration of pharmacophore space. This inherent stereochemistry is a key attribute for designing molecules with specific biological targets.

Derivatives of 2,5-PDA have been investigated for their ability to form stable complexes with metal ions, which can be exploited for targeted drug delivery. These metal complexes, particularly with lanthanides and transition metals, may offer enhanced stability and biocompatibility, crucial for therapeutic applications. The two carboxylic acid groups of 2,5-PDA can act as bidentate ligands, facilitating the formation of these coordination polymers. Such systems have potential applications in creating luminescent devices and as catalysts.

Furthermore, the pyrrolidine-2,5-dione scaffold has been a subject of extensive research in drug discovery. By modifying the substituents at various positions on the pyrrolidine ring, researchers can fine-tune the pharmacological properties of these compounds. For instance, studies on 1,3-disubstituted pyrrolidine-2,5-diones have demonstrated their potential as anticonvulsant agents. Structure-activity relationship (SAR) analyses have shown that the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring significantly influences the anticonvulsant activity. nih.gov Similarly, derivatives of pyrrolidine-2,5-diones have been designed as inhibitors of tumor necrosis factor α (TNF-α), a key target in autoimmune diseases. nih.gov These findings underscore the versatility of the pyrrolidine scaffold in creating novel therapeutic agents, which is a foundational aspect of developing advanced drug delivery platforms.

Biomarker Potential and Insights into Biochemical Pathways

Beyond its synthetic applications, this compound and its metabolic precursors and derivatives have emerged as important molecules for understanding and diagnosing certain metabolic disorders.

Notably, derivatives of Δ-1-pyrroline-5-carboxylate (P5C), a key intermediate in proline metabolism, serve as crucial biomarkers for Hyperprolinemia Type II (HPII). sdu.dkresearchgate.net HPII is an inborn error of metabolism resulting from a deficiency in the enzyme P5C dehydrogenase. This deficiency leads to an accumulation of P5C. The elevated levels of P5C result in its spontaneous reaction with other endogenous molecules, such as malonic acid and acetoacetic acid, forming distinct biomarkers. sdu.dkresearchgate.net The identification of these specific adducts in patient plasma allows for a clear differentiation between HPII and Hyperprolinemia Type I (HPI), which is caused by a different enzyme deficiency. sdu.dkresearchgate.net This discovery provides significant insights into the pathophysiology of HPII, highlighting the aberrant reactivity of P5C when its normal metabolic pathway is blocked. researchgate.net

The table below summarizes the key biomarkers identified for Hyperprolinemia Type II.

BiomarkerPrecursorsSignificance
(2S,5R)-5-(2-oxopropyl)pyrrolidine-2-carboxylic acid (2-OPC)P5C and acetoacetic acidDifferentiates HPII from other causes of hyperprolinemia. sdu.dk
Carboxypyrrolidine-proline conjugate (CPC)P5C and malonic acidA specific indicator of P5C accumulation in HPII. sdu.dk

Furthermore, a related compound, pyrrolid-2-one-5-carboxylic acid (also known as pyroglutamic acid), plays a role in protein structure. It can be formed at the N-terminus of immunoglobulin G (IgG) heavy chains through the enzymatic cyclization of the N-terminal glutamine residue. nih.gov This post-translational modification occurs within the cell and is a feature of the completed IgG molecule. nih.gov

Applications in Materials Science and Engineering

Development of Novel Materials with Tailored Characteristics

The rigid, chiral structure of the pyrrolidine (B122466) ring makes its dicarboxylic acid derivatives valuable monomers for creating new polymers with specific, tailored characteristics. An area of notable development is in the synthesis of advanced thermosetting resins.

Researchers have evaluated itaconic acid-based (bis)pyrrolidone dicarboxylic acid monomers for their use in 2-oxazoline resins. maastrichtuniversity.nl In these systems, the dicarboxylic acids are responsible for the cross-linking of the resin. The density of this cross-linking, which dictates the material's final properties, can be controlled by the amount of bis(2-oxazoline) monomer used. maastrichtuniversity.nl The performance of these pyrrolidone-based monomers is a subject of ongoing study, exploring their effect on the curing process and the thermal behavior of the resulting thermoset materials. maastrichtuniversity.nl This approach opens avenues for developing new thermosets where the inherent structure of the pyrrolidone building block can be leveraged to fine-tune the mechanical and thermal properties of the final material.

Role in Metal-Organic Frameworks (MOFs) for Gas Storage and Separation

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with applications in gas storage and separation. The incorporation of chiral ligands derived from 2,5-pyrrolidinedicarboxylic acid, such as L-proline, has been a key strategy in the development of chiral MOFs (CMOFs). frontiersin.orgrsc.org These materials are of great interest due to their potential for enantioselective separations and catalysis.

The synthesis of CMOFs can be achieved by using chiral building blocks from the outset. Proline and its derivatives are considered excellent and versatile organocatalysts for various asymmetric reactions, and their encapsulation into porous materials like MOFs can create novel heterogeneous catalysts. rsc.orgresearchgate.net This strategy not only immobilizes the catalyst, simplifying recovery and purification, but also provides a platform to study catalytic processes that mimic biological systems. rsc.orgresearchgate.net

While the primary application focus for these chiral pyrrolidine-based MOFs has been in asymmetric catalysis, their porous nature is fundamental to their function and is a prerequisite for applications in gas storage and separation. researchgate.netresearchgate.net The development of permanent microporosity in CMOFs is a critical achievement, enabling them to adsorb gas molecules. frontiersin.org For instance, a chiral MOF synthesized using a thiophene-2,5-dicarboxylic acid ligand exhibited permanent microporosity, a feature essential for gas storage applications. frontiersin.org The principles used in creating these porous structures can be applied to pyrrolidine-based systems to design MOFs specifically for storing gases like hydrogen or for separating gas mixtures such as CO2/N2 or CO2/CH4. mdpi.comresearchgate.net The precise tuning of the pore size and surface chemistry, achievable by selecting specific pyrrolidine derivatives and metal ions, is key to optimizing these materials for selective gas adsorption.

MOF CharacteristicRole of Pyrrolidine LigandPotential Application
Chirality Introduces enantioselectivity through chiral building blocks like proline. frontiersin.orgrsc.orgEnantioselective separation and catalysis. researchgate.net
Porosity Forms the framework's porous structure necessary for guest molecule inclusion. frontiersin.orgresearchgate.netGas storage (e.g., H2, CH4) and separation. mdpi.commdpi.com
Functionality The -NH group of the pyrrolidine ring can act as a functional site. researchgate.netEnhanced catalytic activity and selective binding. researchgate.net

Synthesis of Coordination Polymers with Advanced Functional Properties

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The use of this compound as a ligand allows for the creation of coordination polymers with unique structural motifs and advanced properties.

One notable area of research involves the use of this compound (2,5-PDCA) in the preparation of three-dimensional coordination polymers with lanthanide ions. These materials are investigated for their potential applications as luminescent devices and as catalysts in organic reactions. The specific coordination of the lanthanide ions with the carboxylate and nitrogen functionalities of the 2,5-PDCA ligand dictates the structure and, consequently, the luminescent and catalytic properties of the resulting polymer.

Furthermore, the broader family of pyrrolidine-functionalized ligands is instrumental in synthesizing frameworks that mimic the active sites of enzymes, providing unique opportunities for heterogeneous catalysis. researchgate.net The development of chiral polymeric materials using these ligands can lead to efficient acid-base bifunctional catalysts that exhibit high stability and enantioselectivity. researchgate.net The ability to rationally design and tune the framework by selecting different metal ions and modifying the pyrrolidine ligand allows for the creation of coordination polymers with targeted functional properties for advanced applications. rsc.orgresearchgate.net

Polymer TypeLigandMetal IonKey Property / Application
3D Coordination PolymerThis compound (2,5-PDCA)Lanthanide ionsLuminescence, Catalysis
Chiral Polymeric MaterialChiral Pyrrolidine DerivativesVarious Transition MetalsHeterogeneous bifunctional catalysis, High enantioselectivity researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the structural and functional characteristics of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of dicarboxylic acids, FTIR spectra are characterized by specific absorption bands. For carboxylic acids in general, a very broad O–H stretching band is typically observed in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadening is a result of hydrogen bonding between the carboxylic acid moieties. orgchemboulder.com The carbonyl (C=O) stretching vibration appears as a strong, intense band between 1760 and 1690 cm⁻¹. orgchemboulder.com The position of this band can be influenced by factors such as dimerization and saturation. orgchemboulder.com Additionally, the C–O stretch and O–H bend are expected in the regions of 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹/950-910 cm⁻¹, respectively. orgchemboulder.com For derivatives like pyrrolidine-2,5-dione, the disappearance of the broad O-H band and the appearance of bands corresponding to the lactam carbonyl group confirm the reaction. researchgate.net In studies of coordination polymers involving dicarboxylic acids, FTIR is used to confirm the presence of the ligand and other components in the final structure. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Carboxylic Acids

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
O–HStretch3300-2500Strong, Broad
C=OStretch1760-1690Strong, Intense
C–OStretch1320-1210Medium
O–HBend1440-1395 and 950-910Medium

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. It is useful for studying the vibrational modes of the pyrrolidine ring and the carboxylic acid groups. In studies of similar molecules like 2,5-dicarboxy-1-methylpyridinium inner salt, the Raman spectrum lacks the broad absorption seen in the FTIR, which is attributed to the strong hydrogen bond vibrations. nih.gov The technique is also employed to study the effects of pH on carboxylic acids by observing the shifts in band intensities corresponding to the protonated and deprotonated forms. researchgate.net This allows for the determination of pKa values. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with Raman spectroscopy to assign the observed vibrational bands. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed three-dimensional structure of organic molecules in solution. researchgate.netweebly.com Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. slideshare.net For this compound, ¹H NMR would reveal the chemical shifts and coupling constants of the protons on the pyrrolidine ring and the carboxylic acid groups. The chemical shift values are indicative of the electronic environment of the nuclei. slideshare.net ¹³C NMR provides information on the carbon skeleton. In studies of related compounds, NMR data has been crucial for confirming the successful synthesis of derivatives. researchgate.net Advanced 2D NMR techniques can further elucidate the connectivity between atoms. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For compounds like this compound, single-crystal XRD can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov Powder XRD is often used to confirm the phase purity of a synthesized crystalline material. researchgate.netmdpi.com Studies on similar dicarboxylic acids and their coordination polymers have utilized XRD to reveal layered or three-dimensional framework structures, highlighting how the molecules pack in the solid state. researchgate.netresearchgate.net For instance, in a related dihydrate, the structure was found to be composed of molecular layers held together by a network of hydrogen bonds. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. libretexts.org For carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org In the context of analyzing compounds in biological fluids, gas chromatography coupled with mass spectrometry (GC-MS) is a common method. nih.gov The fragmentation of dicarboxylic acids can be complex, and studies using techniques like GC-EI-MS/MS help to identify the positions of bond cleavages. nih.gov

Table 2: Common Mass Spectrometry Fragmentation Patterns for Carboxylic Acids

Neutral LossMass Lost (Da)Corresponding Fragment
Hydroxyl Radical (•OH)17[M-17]⁺
Carboxyl Radical (•COOH)45[M-45]⁺

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for understanding the properties and behavior of molecules at an atomic level. nih.gov These methods complement experimental data and can provide insights that are difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It has been successfully applied to predict the geometries, vibrational frequencies, and NMR chemical shifts of molecules related to this compound. nih.govresearchgate.net For instance, DFT calculations can be used to model the monomer, dimer, and even trimer forms of a dicarboxylic acid to understand the effects of hydrogen bonding on its structure and spectra. nih.gov Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment. nih.govresearchgate.net These computational approaches are also valuable in predicting the reactivity and potential biological activity of the compound and its derivatives. nih.gov

Advanced Characterization and Computational Studies

Computational Studies

Computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level. For 2,5-Pyrrolidinedicarboxylic acid, these methods offer insights into its electronic structure, reactivity, conformational flexibility, and potential as a scaffold for drug design.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely employed to calculate various molecular and electronic properties that help in understanding and predicting the reactivity of a compound. researchgate.netelectrochemsci.org By analyzing parameters derived from DFT calculations, researchers can identify the most reactive sites within a molecule and predict its behavior in chemical reactions and interactions. nih.govmdpi.com

Studies on related heterocyclic dicarboxylic acids, such as pyridine (B92270) dicarboxylic acids, provide a framework for understanding the potential reactivity of the pyrrolidine (B122466) scaffold. researchgate.netelectrochemsci.org In a comparative DFT study of pyridine dicarboxylic acid isomers, key quantum chemical parameters were calculated to assess their properties. researchgate.netelectrochemsci.org These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), electronegativity (χ), global hardness (η), and softness (σ). researchgate.netelectrochemsci.org

The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. A smaller energy gap (ΔE = ELUMO - EHOMO) generally implies higher reactivity. electrochemsci.org These descriptors are crucial for predicting how a molecule will interact with other chemical species, such as a biological target. nih.govnih.gov

Table 1: Quantum Chemical Reactivity Descriptors for Pyridine Dicarboxylic Acid Isomers (Illustrative) This table presents data for pyridine dicarboxylic acids as an illustrative example of DFT analysis. Similar calculations would elucidate the specific reactive properties of this compound.

Parameter2,3-Pyridine dicarboxylic acid2,4-Pyridine dicarboxylic acid2,5-Pyridine dicarboxylic acid2,6-Pyridine dicarboxylic acid
EHOMO (eV) -7.532-7.581-7.491-7.632
ELUMO (eV) -2.513-2.389-2.311-2.399
Energy Gap (ΔE) (eV) 5.0195.1925.1805.233
Electronegativity (χ) (eV) 5.0224.9854.9015.015
Global Hardness (η) (eV) 2.5092.5962.5902.616
Global Softness (σ) (eV-1) 0.3980.3850.3860.382
Data sourced from a study on pyridine dicarboxylic acids. researchgate.netelectrochemsci.org

Molecular Mechanics (MM) is a computational method that uses classical physics to model the behavior of molecules. nih.gov It is particularly useful for studying large biological systems and analyzing the conformational flexibility of ligands and their binding to macromolecules like proteins. nih.govnih.gov Molecular dynamics (MD) simulations, a key technique based on molecular mechanics, can track the movements of atoms over time, revealing how a molecule like this compound explores different shapes (conformations) and how it interacts with a binding site. nih.govresearchgate.net

The process involves using a "force field," which is a set of parameters that define the potential energy of the system. nih.gov Widely used force fields include AMBER, CHARMM, and OPLS. nih.gov These simulations can provide detailed insights into:

Conformational Landscape: Identifying the most stable low-energy conformations of this compound in different environments (e.g., in water or a protein's binding pocket).

Binding Poses: Predicting how the molecule fits into a target's binding site and identifying the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex.

Flexibility and Dynamics: Understanding how the protein and ligand structures change and adapt to each other upon binding. nih.gov

Table 2: Typical Analyses in Molecular Dynamics Simulations for Ligand Binding

Analysis TypeInformation GainedRelevance to this compound
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions, indicating the stability of the simulation and conformational changes.Assesses the stability of the ligand within the binding site over time.
Root Mean Square Fluctuation (RMSF) Identifies the flexibility of different parts of the protein and ligand.Reveals which parts of the pyrrolidine ring or its substituents are rigid or flexible.
Hydrogen Bond Analysis Counts the number and duration of hydrogen bonds between the ligand and the target.Identifies critical hydrogen bonds formed by the carboxylic acid groups, crucial for binding affinity.
Binding Free Energy Calculation Estimates the strength of the interaction between the ligand and the protein.Quantifies the binding affinity to predict potency.

By simulating the behavior of this compound within a specific biological target, researchers can gain a dynamic understanding of the binding process that complements static experimental structures. nih.govresearchgate.net

Computational tools are integral to modern drug discovery for designing and optimizing lead compounds. nih.govresearchgate.net Starting with a core scaffold like this compound, these methods can guide the modification of its structure to enhance desired properties such as binding affinity and selectivity. mdpi.combeilstein-journals.org This process is often referred to as computer-aided drug design (CADD). beilstein-journals.org

Ligand-based drug design (LBDD) methods are used when the structure of the target is unknown, relying on the properties of known active molecules. nih.govbeilstein-journals.org Structure-based drug design (SBDD) is employed when the 3D structure of the target protein is available. beilstein-journals.org

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): This method develops a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model for derivatives of this compound could predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates.

Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) necessary for biological activity. A pharmacophore model derived from this compound could be used to screen large chemical databases for new and structurally diverse molecules with the potential for similar activity. nih.gov

Virtual Screening and Molecular Docking: This SBDD technique involves computationally docking large libraries of molecules into the binding site of a target protein to predict their binding affinity and orientation. beilstein-journals.org This allows for the rapid identification of potential hits from millions of compounds. researchgate.net

Table 3: Overview of Computational Ligand Optimization Techniques

TechniqueDescriptionApplication to this compound
QSAR Correlates chemical properties with biological activity to create a predictive model. nih.govPredict the potency of novel derivatives by modifying substituents on the pyrrolidine ring.
Pharmacophore Modeling Defines the essential spatial arrangement of chemical features for activity. nih.govIdentify other chemical scaffolds that could mimic its binding mode.
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a target. beilstein-journals.orgScreen for derivatives with improved binding scores and interactions.
Free Energy Perturbation (FEP) A rigorous method to calculate the relative binding affinities of two similar ligands.Accurately predict how small chemical changes to the scaffold affect binding affinity.

These computational approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving significant time and resources. nih.gov

Q & A

Basic: What are the common synthetic routes for preparing 2,5-pyrrolidinedicarboxylic acid, and how do reaction conditions influence product purity?

Answer: The compound is synthesized via hydrolysis of pyrone derivatives in aqueous conditions. Using excess base (e.g., NH4OH) in D2O under reflux yields ammonium pyrrole-2,5-dicarboxylate, with purity dependent on reaction time and temperature. Prolonged heating may cause partial decarboxylation, reducing yields. Optimization involves maintaining pH 8–10 and temperatures below 80°C to minimize side reactions . Alternative methods include catalytic hydrogenation, requiring precise control of catalyst loading (e.g., Pd/C) and hydrogen pressure .

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

  • Structural Confirmation: 1H/13C NMR identifies carboxylate positions and ring puckering. For example, 1H NMR in D2O shows characteristic doublets for α-protons near δ 3.2–3.5 ppm .
  • Purity Assessment: HPLC with UV detection (λ = 210 nm) achieves >98% purity, as per industry standards .
  • Crystallography: Single-crystal X-ray diffraction resolves stereochemistry in derivatives like N-Boc-protected analogs .

Advanced: How can this compound derivatives be utilized in the design of metal-organic frameworks (MOFs)?

Answer: The dicarboxylate groups act as bridging ligands, coordinating with transition metals (e.g., Pd, Cu) to form porous MOFs. Studies on analogous bipyridine-dicarboxylate systems demonstrate enhanced catalytic activity in cross-coupling reactions when paired with palladium complexes . Computational modeling (DFT) predicts ligand-metal binding energies, guiding MOF design for applications like CO2 capture .

Advanced: What experimental strategies mitigate decarboxylation during synthesis of 2,5-pyrrolidinedicarboxylate salts?

Answer:

  • Controlled pH: Maintain pH 8–10 with NH4OH to stabilize carboxylate ions.
  • Low-Temperature Reflux: Operate at 60–80°C to reduce thermal degradation.
  • Deuterated Solvents: Use D2O for real-time reaction monitoring via NMR .
  • Post-Synthesis Treatment: Ion-exchange resins (e.g., Dowex 50WX8) recover free acid without thermal stress .

Methodological: How should researchers address discrepancies in reported solubility data across solvents?

Answer: Standardize solubility studies at 25°C/1 atm using gravimetric or UV-Vis methods. For example, DMSO solubility (1 mg/mL) and aqueous solubility (2 mg/mL) require ultrasonic assistance and warming to 80°C . Discrepancies may arise from polymorphic forms; XRD and TGA confirm crystalline phase consistency .

Data Contradiction: Why do studies report varying yields for derivatives under similar conditions?

Answer: Yield differences stem from stoichiometric variations (e.g., base equivalents) or workup inefficiencies. For instance, incomplete ion-exchange resin treatment leaves ammonium salts, reducing isolated acid yields. Comparative kinetic studies using in situ IR spectroscopy identify rate-limiting steps (e.g., carboxylate protonation) .

Safety & Handling: What precautions are critical for laboratory handling?

Answer:

  • PPE: Nitrile gloves and goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Storage: Airtight containers at RT, segregated from oxidizers.
  • Waste Disposal: Neutralize spills with NaHCO3 before ethanol rinsing; comply with local regulations .

Application-Focused: How are N-protected derivatives applied in peptide mimetics or PROTACs?

Answer: Boc- and Fmoc-protected derivatives serve as rigid proline analogs in peptide backbones, enhancing conformational stability. In PROTACs, the dicarboxylate moiety facilitates linker design for E3 ligase recruitment. Solid-phase synthesis protocols recommend HBTU/HOBt activation for amide bond formation without epimerization .

Comparative Study: How does this compound compare to furan-based analogs in polymer applications?

Answer: The saturated pyrrolidine ring offers greater rotational flexibility than planar furan derivatives, enabling tunable polymer crystallinity. However, furan-based analogs (e.g., 2,5-furandicarboxylic acid) exhibit higher thermal stability (>300°C vs. 250°C), making them preferable for high-temperature applications. DSC/TGA profiles guide selection for biodegradable polyamides .

Computational Modeling: Which methods best predict acid dissociation constants (pKa)?

Answer: DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvation (SMD for water) reproduce experimental pKa values. Multi-conformational analysis accounts for ring puckering effects on protonation energies. Validation against potentiometric titration data (pH 2–12) refines computational parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.